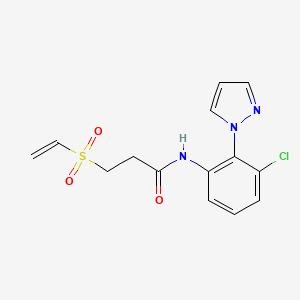

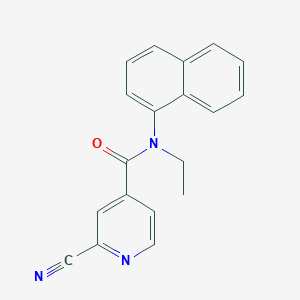

Dimethyl 2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The dihydropyridine ring and the carboxamido group are both reactive and could participate in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

科学的研究の応用

Environmental Impact and Biodegradation

Dimethyl terephthalate (DMT) is a primary ingredient widely used in the manufacture of polyesters and industrial plastics. The environmental fate of DMT is of concern due to its global use. A study identified the esterase gene dmtH involved in the initial transformation of DMT from the AOPP herbicide-transforming strain Sphingobium sp. C3. This enzyme transforms DMT to less toxic mono-methyl terephthalate (MMT), reducing the toxicity of DMT to organisms. This transformation process does not cause obvious toxicity, induce oxidative stress, or activate mitochondrial stress in C. elegans, highlighting the potential of microbial esterase in mitigating the environmental impact of DMT (Cheng et al., 2020).

Analytical Techniques and Impurities Identification

Investigations into the polarographic estimation of certain benzaldehyde derivatives, including terephthalaldehydic acid methyl ester (TAE) and 4-carboxybenzaldehyde (CBA), have revealed insights into their stability and conversion during analysis. These compounds are critical impurities in the manufacturing of DMT. A method incorporating a preconcentration step has been developed for the quantification of TAE and CBA, providing a basis for improved quality control in DMT production (Koshy et al., 1995).

Corrosion Inhibition

New indanones derivatives have been studied for their anti-corrosive behavior on mild steel in acidic environments. These compounds, including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, have shown promising results as corrosion inhibitors, highlighting a potential application in protecting industrial machinery and infrastructure from corrosive damage. The inhibition efficiency of these compounds can reach up to 92%, indicating their effectiveness in corrosion protection through adsorption on the metal surface (Saady et al., 2018).

将来の方向性

特性

IUPAC Name |

dimethyl 2-[[1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c1-15-6-4-7-16(12-15)14-26-11-5-8-19(22(26)28)21(27)25-20-13-17(23(29)31-2)9-10-18(20)24(30)32-3/h4-13H,14H2,1-3H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCXVLWBLWHASIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2391809.png)

![5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2391810.png)

![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine](/img/structure/B2391811.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-methylbenzamide](/img/structure/B2391816.png)

![4-[(3-Fluorophenyl)methoxy]-2-methylaniline](/img/structure/B2391820.png)

![N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2391822.png)

amino}methyl)benzonitrile](/img/structure/B2391826.png)

![1-(3-chlorophenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2391827.png)

![Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2391830.png)